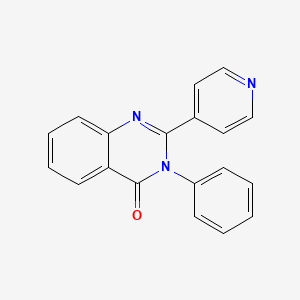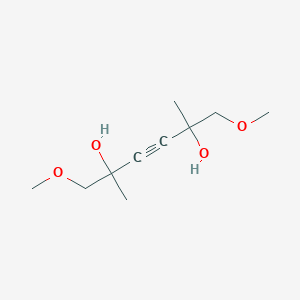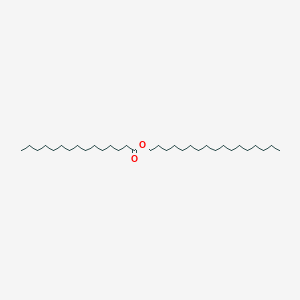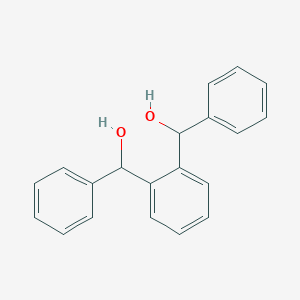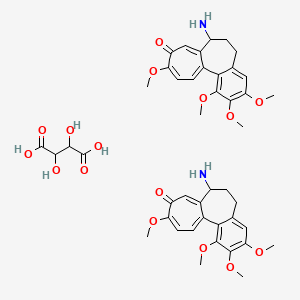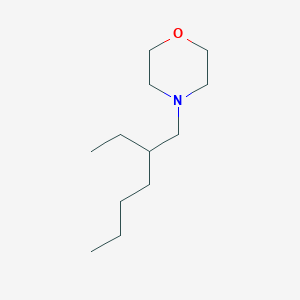
4-(2-Ethylhexyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethylhexyl)morpholine is an organic compound that belongs to the morpholine family. Morpholine compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The 4-(2-Ethylhexyl) derivative features an ethylhexyl group attached to the nitrogen atom, which influences its chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylhexyl)morpholine typically involves the reaction of morpholine with 2-ethylhexyl halides under basic conditions. The reaction can be represented as follows:
Morpholine+2-Ethylhexyl Halide→this compound+Halide Salt
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as potassium carbonate can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Ethylhexyl)morpholine undergoes various chemical reactions typical of secondary amines, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethylhexyl)morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: It is employed in the production of surfactants, corrosion inhibitors, and as an intermediate in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Ethylhexyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The ethylhexyl group enhances its lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit enzyme activity or disrupt cellular processes by binding to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The parent compound, which lacks the ethylhexyl group.
4-(2-Hydroxyethyl)morpholine: A derivative with a hydroxyethyl group instead of an ethylhexyl group.
4-(2-Methoxyethyl)morpholine: A derivative with a methoxyethyl group.
Uniqueness
4-(2-Ethylhexyl)morpholine is unique due to its enhanced lipophilicity and steric properties conferred by the ethylhexyl group. These characteristics make it more effective in applications requiring membrane penetration and interaction with hydrophobic targets.
Eigenschaften
CAS-Nummer |
39198-80-6 |
|---|---|
Molekularformel |
C12H25NO |
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
4-(2-ethylhexyl)morpholine |
InChI |
InChI=1S/C12H25NO/c1-3-5-6-12(4-2)11-13-7-9-14-10-8-13/h12H,3-11H2,1-2H3 |
InChI-Schlüssel |
PLDOUZLGXUWKRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



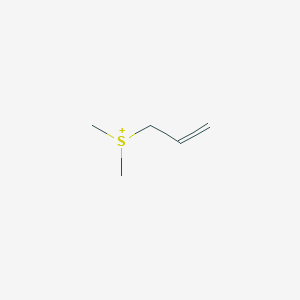



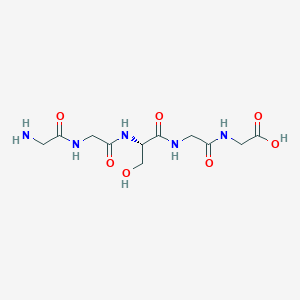
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
